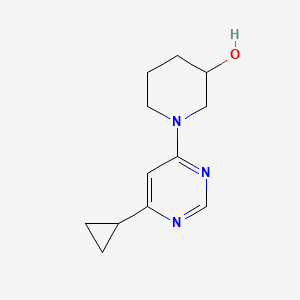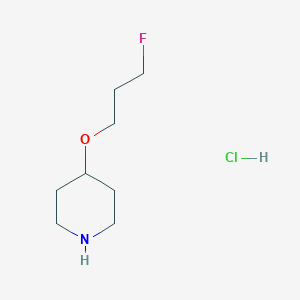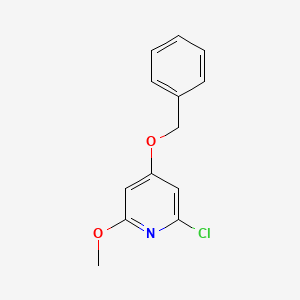
(3,3-Dimethylbutan-2-yl)(2-phenylethyl)amine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Catalytic Activity and Organic Synthesis
- Generation and Rearrangements of Ylides : The compound has been studied in reactions involving tertiary amines and α‐diazo ketones, showcasing the catalytic prowess of certain complexes. For instance, [RuCl(η5‐C5H5)(PPh3)2] demonstrated exceptional catalytic activity in generating nitrogen ylides from diazo carbonyls, leading to α-amino ketones through rearrangement processes. This highlights its potential in synthesizing novel compounds with intricate structures (Zotto et al., 2000).
Fluorescence Enhancement and Photochemical Behavior
- Fluorescence Enhancement of Aminostilbenes : Substituting N-phenyl groups into aminostilbenes, which are structurally related to (3,3-Dimethylbutan-2-yl)(2-phenylethyl)amine, significantly enhances their fluorescence. This effect is attributed to a more planar ground-state geometry, indicating potential applications in developing fluorescent materials and understanding the photophysical properties of similar compounds (Yang et al., 2002).
Polymer Science and Material Chemistry
- Thermal Latency and Polymerization Initiators : Aminimide derivatives, prepared using related tertiary amines, have shown promise as thermally latent initiators for the polymerization of epoxides. The study of these compounds helps in developing materials with controlled polymerization rates, which is crucial for advanced manufacturing processes (Lee et al., 1997).
Novel Reagents and Synthetic Pathways
- Synthesis of Allenic Diamines : Research involving 3,3-dimethylbutan-2-onyl-substituted dimethylammonium salts, which undergo Stevens rearrangement to form allenic aminoketones, showcases the synthetic versatility of compounds structurally related to this compound. Such studies contribute to expanding the toolbox of synthetic chemists for creating complex molecular architectures (Manukyan, 2015).
Propriétés
IUPAC Name |
3,3-dimethyl-N-(2-phenylethyl)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-12(14(2,3)4)15-11-10-13-8-6-5-7-9-13/h5-9,12,15H,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXHYHFUBXJFOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Cyclobutylpiperazin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1531592.png)
![(1r,4r)-N-[(1-fluorocyclopentyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1531595.png)
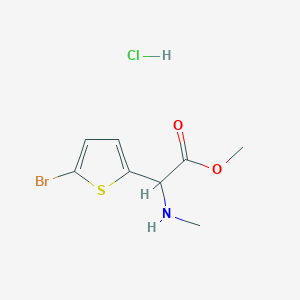


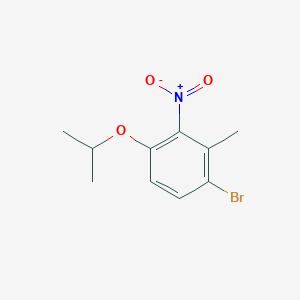


![2-[(6-Ethynylpyrimidin-4-yl)(methyl)amino]acetic acid](/img/structure/B1531606.png)
